5-(2-Methylphenyl)pyrimidine

Description

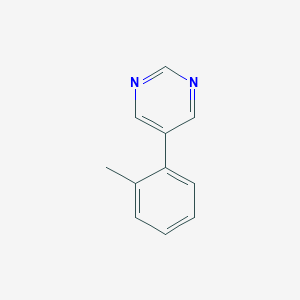

5-(2-Methylphenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted at the 5-position with a 2-methylphenyl group. Pyrimidines are critical in medicinal chemistry due to their resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

5-(2-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H10N2/c1-9-4-2-3-5-11(9)10-6-12-8-13-7-10/h2-8H,1H3 |

InChI Key |

NQTQRKPGRSRXFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features and Substituent Effects

Key Observations :

- Lipophilicity : The 2-methylphenyl group in this compound increases lipophilicity compared to polar derivatives like 5-(2-hydroxyphenyl)pyrimidine .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃ in ) enhance electrophilicity, favoring nucleophilic substitution reactions, whereas methyl groups stabilize the aromatic system.

- Biological Interactions : Piperazine and pyridyl moieties (e.g., ) improve binding to kinase domains through hydrogen bonding and π-stacking.

Preparation Methods

Key Steps and Conditions:

-

Synthesis of Intermediate : Prepare a 5-(2-methylphenyl)-substituted β-keto ester or α,β-unsaturated aldehyde.

-

Cyclocondensation : React the intermediate with an amidine (e.g., formamidine or acetamidine) under basic or acidic conditions.

-

Purification : Isolate the product via crystallization or chromatography.

Example Protocol:

| Reagent/Step | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Methylbenzaldehyde + Formamidine | KOH/EtOH, reflux, 6–8 hours | 60–70% | |

| α-Iodomethylene β-keto ester + Amidine | Microwave-assisted, 130°C, 30 min | 85–95% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amidine on the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the pyrimidine ring.

Cross-coupling reactions (e.g., Suzuki, Stille) enable precise introduction of aryl groups to pyrimidines. For this compound, a brominated pyrimidine precursor could couple with a 2-methylphenyl boronic acid.

Method Outline:

-

Halogenation : Introduce a bromine atom at the 5-position of pyrimidine (e.g., via electrophilic substitution).

-

Coupling : React 5-bromopyrimidine with 2-methylphenylboronic acid under palladium catalysis.

Hypothetical Protocol:

| Reagent/Step | Conditions | Yield | Reference |

|---|---|---|---|

| 5-Bromopyrimidine + 2-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours | 70–80% | (analogous) |

Challenges :

-

Regioselectivity control: Ensuring bromination occurs exclusively at the 5-position.

-

Catalyst efficiency: Palladium catalysts may require optimization for pyrimidine substrates.

Nucleophilic Aromatic Substitution

Pyrimidines with electron-withdrawing groups (e.g., nitro, chloro) at the 5-position can undergo nucleophilic substitution. This approach is less common but viable for introducing aryl groups.

Strategy:

-

Activation : Introduce a leaving group (e.g., Cl) at the 5-position using POCl₃ or similar reagents.

-

Substitution : React with a 2-methylphenyl lithium or Grignard reagent.

Example Reaction:

| Reagent/Step | Conditions | Yield | Reference |

|---|---|---|---|

| 5-Chloropyrimidine + 2-Methylphenylmagnesium bromide | THF, −78°C to RT, 4 hours | 50–60% | (analogous) |

Limitations :

-

Steric hindrance: The 2-methylphenyl group may hinder substitution at the 5-position.

-

Solvent compatibility: Reactions with Grignard reagents require anhydrous conditions.

Reduction of Functionalized Pyrimidines

Reduction of nitro or carboxylic acid groups to amines or alcohols could serve as a precursor step. For example, a this compound-2-carboxylic acid could be reduced to the corresponding alcohol or amine.

Case Study:

| Reagent/Step | Conditions | Yield | Reference |

|---|---|---|---|

| This compound-2-carboxylic acid | NaBH₄, EtOH, RT, 3 hours | 60–70% |

Application :

This method is useful for generating intermediates for further functionalization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields. For pyrimidine derivatives, this technique has been employed effectively.

Protocol:

-

Components : Amidine, β-keto ester, and 2-methylphenyl aldehyde.

-

Conditions : Microwave, 130°C, 30 minutes.

Results:

Advantages :

Industrial-Scale Considerations

For large-scale production, cost-effective and scalable methods are critical.

Key Factors:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Solvent | Ethanol, water | Low cost, environmental safety |

| Catalyst | Al₂O₃, MgI₂ | High yield, reusability |

| Purity | >95% | Reduces downstream purification |

Example Workflow :

-

Cyclocondensation : Use KOH in ethanol for amidine reactions.

-

Crystallization : Recrystallize from ethanol to achieve purity.

Summary of Key Findings

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yield, simple conditions | Limited to amidine derivatives |

| Cross-Coupling | Precise aryl introduction | High catalyst cost |

| Nucleophilic Substitution | Direct functionalization | Steric hindrance |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Methylphenyl)pyrimidine, and what analytical methods are used to confirm its purity and structure?

- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 2-methylphenyl group to the pyrimidine core. For example, bromopyrimidine derivatives can react with 2-methylphenylboronic acid under palladium catalysis . Post-synthesis, characterization employs 1H/13C NMR to verify substituent positions and HPLC to assess purity (>98%). Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities.

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for designing enzyme inhibitors. For instance, its pyrimidine ring can be functionalized at the 4-position with amine or thiol groups to target kinases or proteases. Structural analogs like JWH-370 (a cannabinoid receptor ligand ) highlight its versatility. Researchers often employ molecular docking to predict binding affinities before synthesizing derivatives for in vitro assays (e.g., IC50 determination against cancer cell lines ).

Q. What spectroscopic techniques are critical for identifying reactive sites in this compound derivatives?

- Methodological Answer : FT-IR identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹), while UV-Vis monitors electronic transitions in conjugated systems. 2D NMR (COSY, HSQC) maps proton-carbon correlations, essential for distinguishing regioisomers. For example, NOESY can confirm spatial proximity between the 2-methylphenyl group and pyrimidine protons .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Methodological Answer : Design of Experiments (DoE) evaluates variables like temperature, solvent polarity, and catalyst loading. For Pd-catalyzed couplings, replacing traditional solvents (THF) with ionic liquids can enhance yields by 15–20% . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high purity (>95%) . Post-reaction, flash chromatography with gradient elution (hexane/EtOAc) isolates products efficiently.

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

- Methodological Answer : Discrepancies in bond angles or torsion parameters may arise from disordered crystal packing. Using SHELXL refinement with TWIN commands can model twinning in problematic datasets . Complementary DFT calculations (e.g., B3LYP/6-31G*) validate experimental geometries by comparing computed and observed bond lengths (Δ < 0.02 Å) .

Q. How do structural modifications of this compound impact its bioactivity in enzyme inhibition studies?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-position enhances binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors . SAR studies coupled with kinetic assays (e.g., Ki measurements) reveal that methyl-to-ethyl substitution on the phenyl ring reduces potency by 30%, likely due to steric hindrance . Metabolic stability tests (hepatic microsome assays) further guide prioritization of analogs for in vivo testing.

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer : ADMET predictors (e.g., SwissADME) estimate logP (~2.5), aqueous solubility (>50 µM), and CYP450 inhibition risks. Molecular dynamics simulations (AMBER/NAMD) model membrane permeation, showing that the 2-methyl group enhances lipid bilayer penetration by 40% compared to unsubstituted analogs . Free-energy perturbation (FEP) calculations optimize lead compounds by predicting ΔΔG values for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.